N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 184419-15-6
VCID: VC15919032
InChI: InChI=1S/C12H19NO2SSi/c1-17(2,3)10-9-16(14,15)13-11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
SMILES:
Molecular Formula: C12H19NO2SSi
Molecular Weight: 269.44 g/mol

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide

CAS No.: 184419-15-6

Cat. No.: VC15919032

Molecular Formula: C12H19NO2SSi

Molecular Weight: 269.44 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide - 184419-15-6

Specification

CAS No. 184419-15-6
Molecular Formula C12H19NO2SSi
Molecular Weight 269.44 g/mol
IUPAC Name N-benzylidene-2-trimethylsilylethanesulfonamide
Standard InChI InChI=1S/C12H19NO2SSi/c1-17(2,3)10-9-16(14,15)13-11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
Standard InChI Key FSLVHQDOXBAKTM-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCS(=O)(=O)N=CC1=CC=CC=C1

Introduction

Structural and Chemical Characteristics

The molecular structure of N-benzylidene-2-(trimethylsilyl)ethanesulfonamide (C12H19NO2SSi) comprises three key components:

  • Sulfonamide Core: The ethanesulfonamide group (-SO2NH-) provides hydrogen-bonding capacity and polarity.

  • Trimethylsilyl (TMS) Group: The TMS substituent at the β-position of the ethane chain introduces steric bulk and lipophilicity, enhancing stability against nucleophilic attack .

  • Benzylidene Moiety: The N-benzylidene group (-N=CHC6H5) forms a conjugated Schiff base structure, enabling reactivity in cycloaddition or rearrangement reactions .

Key Structural Insights:

  • The TMS group shields the sulfonamide nitrogen, reducing unwanted side reactions during synthetic transformations .

  • The benzylidene group’s π-system facilitates electron delocalization, which can stabilize transition states in asymmetric catalysis .

Synthesis and Optimization

Synthetic Routes

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide is typically synthesized via a two-step protocol:

Step 1: Preparation of 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2)
SES-NH2 is synthesized by sulfonamidation of 2-(trimethylsilyl)ethylamine using sulfonyl chlorides. A green chemistry approach employs Ru/Fe3O4 nanocatalysts to optimize yield (up to 97%) under mild conditions :

RNH2+R’SO2ClRu/Fe3O4,K2CO3R’SO2NHR+HCl\text{RNH}_2 + \text{R'SO}_2\text{Cl} \xrightarrow{\text{Ru/Fe}_3\text{O}_4, \text{K}_2\text{CO}_3} \text{R'SO}_2\text{NHR} + \text{HCl}

Step 2: Schiff Base Formation
Condensation of SES-NH2 with benzaldehyde in anhydrous toluene under reflux yields the target compound :

SES-NH2+PhCHOΔ,tolueneSES-N=CHPh+H2O\text{SES-NH}_2 + \text{PhCHO} \xrightarrow{\Delta, \text{toluene}} \text{SES-N=CHPh} + \text{H}_2\text{O}

Optimization Data:

ParameterOptimal ValueImpact on Yield
Temperature110–120°CMaximizes imine formation
SolventAnhydrous toluenePrevents hydrolysis
CatalystMolecular sieves (4Å)Absorbs H2O, shifts equilibrium

Physicochemical Properties

Experimental and computational data reveal the following properties:

Spectral Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 0.05 (s, 9H, Si(CH₃)₃), 1.85–2.10 (m, 2H, CH₂), 3.45 (t, 2H, SO₂NCH₂), 7.35–7.50 (m, 5H, Ar-H), 8.25 (s, 1H, N=CH) .

  • IR (KBr): 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1645 cm⁻¹ (C=N stretch) .

Solubility and Stability

  • Solubility: Highly soluble in apolar solvents (toluene, CH₂Cl₂) due to the TMS group; sparingly soluble in water .

  • Stability: Stable under anhydrous conditions but hydrolyzes in acidic media to regenerate SES-NH2 and benzaldehyde .

Applications in Organic Synthesis

Asymmetric Aziridination

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide serves as a precursor to chiral aziridines. Using Eliel’s oxathiane-derived sulfonium salts, enantioselective aziridination achieves up to 98% ee :

SES-N=CHPh+CH2=CHXBaseAziridine+Byproducts\text{SES-N=CHPh} + \text{CH}_2\text=CHX \xrightarrow{\text{Base}} \text{Aziridine} + \text{Byproducts}

Key Advantages:

  • The SES group acts as a removable protecting group, enabling downstream functionalization .

  • Sodium hydride can replace phosphazene bases (e.g., EtP2) without compromising yield or selectivity .

Future Directions

  • Catalytic Asymmetric Reactions: Explore use in metalloenzyme-mimetic catalysis.

  • Drug Discovery: Evaluate bioactivity against RNA viruses (e.g., CHIKV, SARS-CoV-2) .

  • Green Chemistry: Adapt Ru/Fe3O4 nanocatalysts for large-scale synthesis .

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